

Application Note and Protocol: Determination of Tangeretin in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Tangeretin*

Cat. No.: *B192479*

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Introduction

Tangeretin, a polymethoxylated flavone found abundantly in citrus peels, has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. To facilitate preclinical and clinical investigations, particularly in pharmacokinetic and bioavailability studies, a robust and sensitive analytical method for the accurate quantification of **tangeretin** in biological matrices is essential. This document provides a detailed protocol for the determination of **tangeretin** in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies and data presented are compiled from established and validated methods in the scientific literature.^{[1][2][3][4][5]}

Principle

This method utilizes the principle of reversed-phase liquid chromatography to separate **tangeretin** from endogenous plasma components. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for **tangeretin** and its internal standard.

Experimental Protocols

Materials and Reagents

- **Tangeretin** reference standard (purity $\geq 98\%$)
- Internal Standard (IS), e.g., Vitexin or trans-Stilbene (purity $\geq 98\%$)
- HPLC-grade acetonitrile, methanol, and ethyl acetate
- Formic acid (LC-MS grade)
- Ultrapure water (resistance $>18\text{ M}\Omega$)
- Blank rat or human plasma

Preparation of Stock and Working Solutions

- **Tangeretin** Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **tangeretin** reference standard in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the chosen internal standard in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions of the **tangeretin** stock solution with methanol or a methanol-water mixture to create working solutions for calibration standards and quality control samples. Similarly, prepare a working solution of the internal standard at an appropriate concentration (e.g., 1000 ng/mL for Vitexin).

Preparation of Calibration Standards and Quality Control (QC) Samples

- Spike appropriate volumes of the **tangeretin** working solutions into blank plasma to prepare a series of calibration standards. A typical calibration curve range is 2–2000 ng/mL.
- Prepare at least three levels of QC samples (low, medium, and high) in blank plasma in the same manner. For example, 4, 160, and 1600 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a commonly used and effective liquid-liquid extraction method.

- Pipette 100 μ L of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the internal standard working solution (e.g., 1000 ng/mL Vitexin).
- Add 1 mL of ethyl acetate to the tube.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the tube at 13,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (supernatant) to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-60°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., methanol or acetonitrile:water mixture).
- Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Alternative Sample Preparation (Solid-Phase Extraction)

For a cleaner sample, solid-phase extraction (SPE) can be employed.

- Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
- Load the plasma sample (pre-treated as necessary, e.g., with acid or buffer).
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute **tangeretin** and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

- Evaporate the eluate and reconstitute as described in the liquid-liquid extraction protocol.

LC-MS/MS Instrumental Conditions

The following tables summarize typical instrument parameters for the analysis of **tangeretin** in plasma.

Table 1: Liquid Chromatography Conditions

Parameter	Condition 1	Condition 2
LC System	UPLC	HPLC
Column	UPLC HSS T3 (50 x 2.1 mm, 1.7 µm)	C18 column
Mobile Phase A	Water with 0.1% Formic Acid	0.2 mmol/L Ammonium Fluoride in Water
Mobile Phase B	Acetonitrile	Methanol-Acetonitrile (1:1, v/v)
Gradient	Gradient elution is typically used.	A multiple-step gradient elution may be employed.
Flow Rate	0.2 - 0.4 mL/min	0.8 - 1.0 mL/min
Injection Volume	2 µL	10 µL
Column Temp.	30 - 40°C	35°C
Run Time	< 5 minutes	~ 10 minutes

Table 2: Mass Spectrometry Conditions

Parameter	Tangeretin	Internal Standard (Vitexin)
MS System	Triple Quadrupole Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive	Electrospray Ionization (ESI), Positive
MRM Transition	m/z 373.28 → 343.17	m/z 433.14 → 313.03
Cone Voltage	20 V	32 V
Collision Energy	26 V	26 V
Scan Mode	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)

Method Validation Data

The following tables summarize the validation parameters from a representative UPLC-MS/MS method for the determination of **tangeretin** in rat plasma.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r)	LLOQ (ng/mL)
Tangeretin	2 - 2000	> 0.99	2

Table 4: Precision and Accuracy

Analyte	QC Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Tangeretin	4 (Low)	< 13%	< 13%	92 - 109%
160 (Medium)	< 13%	< 13%	92 - 109%	
1600 (High)	< 13%	< 13%	92 - 109%	

Table 5: Recovery and Matrix Effect

Analyte	QC Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Tangeretin	4 (Low)	> 82%	101 - 110%
160 (Medium)	> 82%	101 - 110%	
1600 (High)	> 82%	101 - 110%	

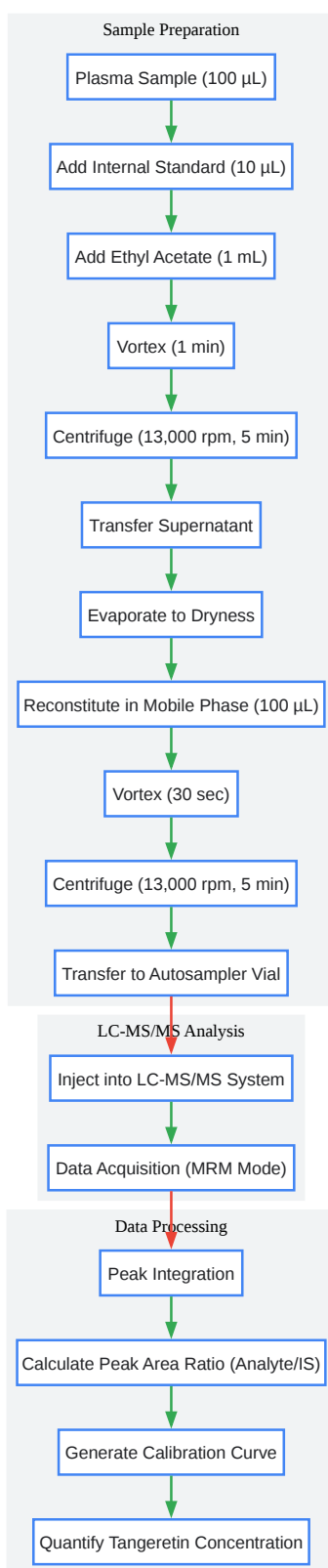
Table 6: Stability

Stability Condition	QC Concentration (ng/mL)	Accuracy (%)	%RSD
Room Temperature (48h)	Low and High	86 - 112%	< 14%
Three Freeze-Thaw Cycles	Low and High	86 - 112%	< 14%
Long-Term (-20°C)	Low and High	86 - 112%	< 14%

Data Analysis

The concentration of **tangeretin** in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted ($1/x^2$) linear regression is commonly used to fit the curve. The concentration of **tangeretin** in the unknown samples is then interpolated from this calibration curve.

Experimental Workflow



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Caption: Workflow for **Tangeretin** Quantification in Plasma.

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